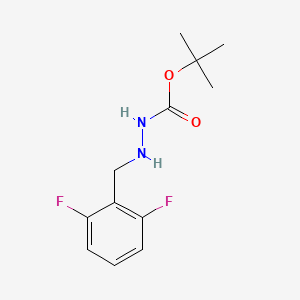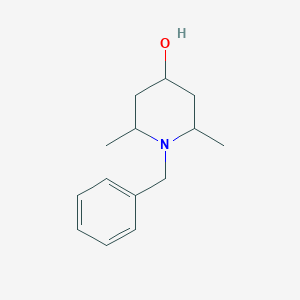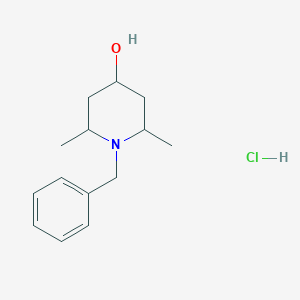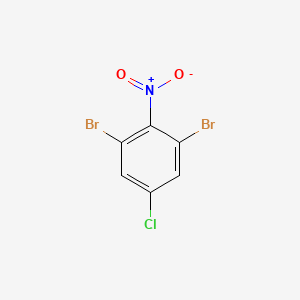
1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidine-2-carboxylic acid, also known as TBC-PPCA, is a synthetic organic compound with a wide range of applications in chemical synthesis and scientific research. TBC-PPCA is a white solid with a melting point of 113-115 °C and a boiling point of 156-158 °C. It is soluble in water and organic solvents such as chloroform, ether, and acetone.
Aplicaciones Científicas De Investigación
1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidine-2-carboxylic acid has a wide range of applications in scientific research. It has been used in the synthesis of a variety of pyrrolidinone-based compounds, including peptidomimetics, peptide analogs, and heterocyclic compounds. It has also been used as a starting material in the synthesis of a variety of biologically active compounds, including anti-cancer agents, anti-inflammatory agents, and antifungal compounds.
Mecanismo De Acción
1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidine-2-carboxylic acid is a versatile synthetic intermediate that can be used in a variety of synthetic reactions. It can be used in the synthesis of pyrrolidinone-based compounds by the reaction of tert-butyl isocyanide with a variety of carboxylic acids, including piperidine-2-carboxylic acid and pyrrolidin-3-ylpiperidine-2-carboxylic acid. It can also be used in the synthesis of a variety of heterocyclic compounds via the reaction of tert-butyl isocyanide with the acid chloride of pyrrolidin-3-ylpiperidine-2-carboxylic acid.
Biochemical and Physiological Effects
1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidine-2-carboxylic acid is a versatile synthetic intermediate that can be used in a variety of synthetic reactions. It has been used in the synthesis of a variety of pyrrolidinone-based compounds, including peptidomimetics, peptide analogs, and heterocyclic compounds. These compounds have a variety of biochemical and physiological effects, depending on the specific compound and its target. For example, some of these compounds have been found to be effective inhibitors of protein kinases, while others have been found to have anti-cancer and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidine-2-carboxylic acid in laboratory experiments has several advantages, including its low cost and its availability in a variety of forms. It is also relatively easy to handle and store. However, there are some limitations to its use in laboratory experiments, including its low solubility in water and its potential to react with other compounds, which can lead to unwanted side reactions.
Direcciones Futuras
Given the wide range of applications of 1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidine-2-carboxylic acid in chemical synthesis and scientific research, there are a number of potential future directions for its use. These include the development of new synthetic methods for the synthesis of pyrrolidinone-based compounds, the synthesis of novel biologically active compounds, and the development of new analytical methods for the detection and quantification of 1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidine-2-carboxylic acid and its derivatives. Additionally, further research is needed to better understand the biochemical and physiological effects of 1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidine-2-carboxylic acid and its derivatives, as well as to identify new potential applications for this compound.
Métodos De Síntesis
1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidine-2-carboxylic acid can be synthesized by a variety of methods, including the reaction of tert-butyl isocyanide and piperidine-2-carboxylic acid, the addition of tert-butyl isocyanide to the nitrile of pyrrolidin-3-ylpiperidine-2-carboxylic acid, and the reaction of tert-butyl isocyanide with the acid chloride of pyrrolidin-3-ylpiperidine-2-carboxylic acid.
Propiedades
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)16-9-7-11(10-16)17-8-5-4-6-12(17)13(18)19/h11-12H,4-10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMZJDBCLQNGEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2CCCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidine-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

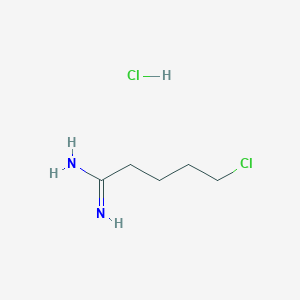
![7-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353802.png)
![6-Methoxy-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353811.png)
![7-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353819.png)
![Methyl 2-methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B6353840.png)
![Methyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B6353846.png)
